molecular formula C14H16F3NO3 B1442187 Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 946504-83-2

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B1442187
CAS No.: 946504-83-2
M. Wt: 303.28 g/mol
InChI Key: JTDWBYIBKZOBIP-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H16NO3F3 and a molecular weight of 303.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a trifluoromethyl group, as well as a benzyl ester functional group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the following steps :

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl and Trifluoromethyl Groups: The hydroxyl group is introduced via a hydroxylation reaction, while the trifluoromethyl group can be added using trifluoromethylating agents.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol to form the benzyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol or to reduce the trifluoromethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    1-Benzyl-4-hydroxypiperidine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    4-Hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound lacks the benzyl group, which may affect its solubility and reactivity.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and development.

Biological Activity

Benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS: 946504-83-2) is a synthetic compound characterized by its unique trifluoromethyl and hydroxyl functional groups. These structural features significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H16F3NO3
  • Molar Mass : 303.28 g/mol
  • Structural Features : The compound includes a piperidine ring with a hydroxyl group and a trifluoromethyl substituent, which enhance its reactivity and binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's binding affinity to enzymes, potentially acting as a reversible inhibitor. For instance, studies indicate that similar compounds exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism, such as monoacylglycerol lipase (MAGL), which is crucial in the endocannabinoid system .
  • Receptor Modulation : Preliminary investigations suggest that this compound may function as an allosteric modulator of muscarinic acetylcholine receptors, influencing neurotransmitter signaling pathways associated with cognitive functions .

Antiproliferative Effects

Recent studies have explored the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23119.9Inhibition of cell viability via MAGL inhibition
OVCAR-331.5Induction of apoptosis in cancer cells
COV31843.9Disruption of lipid metabolism

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing non-cancerous cells .

Study on MAGL Inhibition

In a notable study, researchers synthesized derivatives of this compound to evaluate their effectiveness as MAGL inhibitors. The compound demonstrated competitive inhibition with an IC50 value of approximately 0.84 µM, highlighting its potential for therapeutic applications in treating conditions related to the endocannabinoid system .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. It was observed that this compound could mitigate oxidative stress-induced neuronal damage, suggesting its role in neuroprotection through modulation of signaling pathways associated with cell survival .

Properties

IUPAC Name

benzyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)13(20)6-8-18(9-7-13)12(19)21-10-11-4-2-1-3-5-11/h1-5,20H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDWBYIBKZOBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of benzyl 4-oxopiperidine-1-carboxylate (308 g, 1.32 mol) in THF (1 L) cooled in an ice bath was added trimethyl(trifluoromethyl)silane (229 g, 1.61 mol) via an addition funnel over a period of 15 minutes. A 1.0 M solution of TBAF in THF (13.2 mL, 13.2 mmol) was slowly added dropwise to the mixture. After being stirred for 16 hours at ambient temperature, the mixture was charged with additional trimethyl(trifluoromethyl)silane (25.0 g, 176 mmol) and stirred for 2 hours. The mixture was concentrated to a volume of 500 mL, diluted with MeOH (3 L), cooled in an ice bath, and carefully quenched with concentrated aqueous HCl (250 mL). The mixture was removed from the ice bath, stirred for 1 hour, and concentrated in vacuo. The resulting aqueous suspension was extracted with CH2Cl2 (1 L, then 2×500 mL). The combined CH2Cl2 extracts were dried (MgSO4), filtered, and concentrated. The crude material was crystallized from toluene to give 357 g (89%) of product as a white solid.
Quantity
308 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
229 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.2 mL
Type
catalyst
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

In a 3-neck round-bottomed flask, benzyl 4-oxopiperidine-1-carboxylate (1.0 g, 4.3 mmol) was dissolved in THF (10 mL). The reaction mixture was cooled to 0° C. and trimethyl(trifluoromethyl)silane (0.78 mL, 5.3 mmol) was added. Then added TBAF (1.0M solution in THF, 0.05 mL, 0.05 mmol) which caused the internal temperature to rise to 30° C. The reaction mixture was stirred at room temperature overnight. Additional TBAF (1.0M solution in THF, 4.3 mL, 4.3 mmol) was added and the reaction mixture was stirred at room temperature for 4.25 h. The reaction mixture was quenched with water and extracted with CH2Cl2 (2×). The organic layers were combined, dried over sodium sulfate, filtered and concentrated. The residue was triturated with toluene to afford 0.82 g (63%) of 4-hydroxy-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.05 mL
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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